DESTRUXIN CHL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20+,21?,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTLOXOGFQPKLT-XWKBWMEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H]1C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48ClN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420063 | |
| Record name | Chlorodestruxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121723-07-7 | |
| Record name | Chlorodestruxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fungal Producers and Ecological Context of Destruxin Chl
Primary Fungal Bioproduction Strains
A variety of fungi, primarily those with entomopathogenic, phytopathogenic, or marine origins, are known to produce destruxins.
Metarhizium anisopliae and Metarhizium robertsii as Principal Producers
Metarhizium anisopliae and Metarhizium robertsii are recognized as the most significant producers of a wide array of destruxins. pnas.orgpnas.org M. robertsii, in particular, is noted for its capacity to produce a large quantity and diversity of destruxins, including destruxin CHL. asm.orgnih.gov These fungi are common soil inhabitants and are widely studied for their potential as biocontrol agents against various insect pests. wikipedia.org The production of destruxins by these species is a key factor in their entomopathogenic lifestyle. wikipedia.org Studies have shown that the profile and quantity of destruxins can vary significantly even between different strains of the same species. researchgate.net
Diversity of Metarhizium Species (e.g., M. acridum, M. brunneum, M. flavoviride) in Destruxin Production
The genus Metarhizium displays considerable diversity in its ability to produce destruxins. asm.org Species are often categorized as either "generalists" with a broad insect host range, such as M. robertsii and M. brunneum, or "specialists" with a narrow host range, like M. acridum and M. flavoviride. asm.org Research indicates that generalist species tend to produce a greater variety and amount of destruxins compared to specialists. asm.org For instance, a study detected 25 different destruxins in cultures of M. robertsii, while far fewer were found in the specialist species M. acridum and M. flavoviride. asm.org The production of specific destruxins, including derivatives like CHL-E2, can also differ among these species depending on environmental conditions. asm.org
Other Entomopathogenic Fungi Producing Destruxins (e.g., Beauveria felina, Lecanicillium longisporum, Aschersonia spp.)
While the Metarhizium genus is the most prominent source, other entomopathogenic fungi have also been identified as producers of destruxins. Strains of Beauveria felina, including marine-derived isolates, have been shown to produce a complex of destruxins. nih.govnih.govfapesp.br Lecanicillium longisporum and various species of Aschersonia are also known to synthesize these compounds. pnas.orgpnas.orgplos.org The discovery of destruxins in these fungi highlights the broader distribution of these toxins within the fungal kingdom and their potential role in insect pathogenesis across different fungal lineages.
Destruxin Production by Phytopathogenic and Marine-Derived Fungi (e.g., Alternaria brassicae, Ophiosphaerella herpotricha, Trichothecium roseum, Pseudoceratina purpurea)
Destruxin production is not limited to insect pathogens. The phytopathogenic fungus Alternaria brassicae, which causes black spot disease in cruciferous plants, produces destruxin B and its derivatives. apsnet.orgpnas.orgnih.govasm.org Similarly, Ophiosphaerella herpotricha, a pathogen of bermudagrass, and Trichothecium roseum, a plant-pathogenic fungus, are also known to produce destruxins. pnas.orgpnas.orgresearchgate.netnih.gov Furthermore, destruxins have been isolated from marine-derived fungi, such as a strain of Metarhizium sp. associated with the sponge Pseudoceratina purpurea. mdpi.comnih.gov This marine-derived fungus was found to produce several known destruxins, including destruxin E2 chlorohydrin. nih.gov
Table 1: Fungal Producers of Destruxins
| Fungal Species | Lifestyle | Notable Destruxins Produced |
|---|---|---|
| Metarhizium anisopliae | Entomopathogenic | Destruxins A, B, C, D, E and various analogs pnas.orgresearchgate.net |
| Metarhizium robertsii | Entomopathogenic | High diversity including this compound, G, E2 asm.orgnih.gov |
| Metarhizium brunneum | Entomopathogenic | Various destruxins asm.org |
| Metarhizium acridum | Entomopathogenic (Specialist) | Limited destruxin profile asm.org |
| Metarhizium flavoviride | Entomopathogenic (Specialist) | Limited destruxin profile asm.org |
| Beauveria felina | Entomopathogenic | Destruxin B, Pseudodestruxin C nih.gov |
| Lecanicillium longisporum | Entomopathogenic | Various destruxins pnas.org |
| Aschersonia spp. | Entomopathogenic | Destruxins A4, A5 usda.gov |
| Alternaria brassicae | Phytopathogenic | Destruxin B, Homodestruxin B apsnet.orgpnas.org |
| Ophiosphaerella herpotricha | Phytopathogenic | Destruxin B pnas.orgresearchgate.net |
| Trichothecium roseum | Phytopathogenic | Roseotoxin B (a destruxin analog) rsc.orgembrapa.br |
| Metarhizium sp. (from Pseudoceratina purpurea) | Marine-Derived | Destruxins A, B, B2, desmethyl B, E, E2 chlorohydrin mdpi.com |
Ecological Roles and Inter-organismal Interactions
Destruxins play a crucial role in the ecological interactions of their producing fungi, particularly in the context of pathogenesis.
Destruxins as Virulence Factors in Entomopathogenic Fungi-Insect Pathogenesis
Destruxins are widely recognized as important virulence factors in the infection of insects by entomopathogenic fungi like Metarhizium. nih.govpnas.org After a fungal spore attaches to an insect's cuticle and penetrates into the hemocoel, the fungus begins to produce and secrete destruxins. wikipedia.org These toxins can suppress both the cellular and humoral immune responses of the insect, thereby facilitating the proliferation of the fungus within the host's body. pnas.orgpnas.org The immunosuppressive effects of destruxins are a key strategy for overcoming the host's defenses. mdpi.com
The production of destruxins has been linked to the host range of Metarhizium species. Generalist species, which can infect a wide variety of insects, typically produce a broader range of destruxins than specialist species with a narrow host range. nih.gov This suggests that the acquisition of the gene cluster responsible for destruxin biosynthesis has been a significant factor in the evolution of host specificity in these fungi. pnas.org While some studies have shown that mutants unable to produce destruxins can still be virulent, the presence of these toxins is generally considered to enhance the pathogenic capabilities of the fungus. plos.orgnih.gov
The mode of action of destruxins in insects involves the disruption of various physiological processes. They are known to induce paralysis and affect muscle contraction. asm.orgcore.ac.uk At the cellular level, they can interfere with calcium channels and vacuolar-type ATPases, leading to cytotoxic effects. pnas.orgpnas.org By compromising the insect's immune system and causing direct physiological damage, destruxins contribute significantly to the mortality of the infected host. mdpi.com
Correlation between Destruxin Production and Fungal Host Specificity
A significant correlation exists between the profile of destruxins a fungus produces and its host range, particularly within the Metarhizium genus. nih.govfrontiersin.org Research has consistently shown that generalist fungal species, which can infect a wide variety of insects, tend to produce a greater amount and diversity of destruxin analogues. nih.govnih.gov In contrast, specialist fungi with a narrow host range often produce far fewer types of destruxins, or none at all. nih.govfrontiersin.org
For example, the generalist species Metarhizium robertsii and Metarhizium brunneum are known to produce a rich spectrum of destruxins. nih.gov Conversely, specialists like Metarhizium acridum, which primarily infects locusts and grasshoppers, produce very low levels of destruxins or have lost the capability entirely. frontiersin.orgnih.gov This difference is linked to the presence or absence of the dtxS1 gene, which is part of the gene cluster responsible for destruxin biosynthesis. nih.govnih.gov The acquisition or retention of this gene cluster in fungal lineages appears to be a key evolutionary factor coordinated with the expansion of the fungus's host range. nih.govnih.gov The ability to produce a variety of these toxic compounds is thought to be an advantage for generalist pathogens, allowing them to overcome the immune defenses of multiple insect orders. pnas.orgnih.gov
Table 2: Destruxin Production and Host Specificity in Metarhizium Species
| Metarhizium Species | Host Specificity | Relative Destruxin Production | Reference |
|---|---|---|---|
| M. robertsii | Generalist | High diversity and quantity | nih.gov |
| M. brunneum | Generalist | High diversity and quantity | nih.gov |
| M. flavoviride | Specialist | Low diversity and quantity | nih.gov |
| M. acridum | Specialist (Acridids) | Very low or none detected | nih.govfrontiersin.orgnih.gov |
| M. album | Specialist (Hemipterans) | Very little destruxin produced | frontiersin.orgcabidigitallibrary.org |
Endophytic Lifestyle and Destruxin Secretion in Plant-Fungal Associations
Many destruxin-producing fungi, particularly Metarhizium species, can live as endophytes, residing within plant tissues without causing disease. nih.govplos.org This intimate, symbiotic relationship requires a complex chemical dialogue between the fungus and the plant. nih.gov Destruxins are a key class of secreted metabolites in this interaction, although their precise role during plant colonization is still under investigation. nih.govnih.gov
Research has shown that the production of destruxins can be significantly influenced by the presence of a plant host. nih.gov In a 2022 study, the metabolic profile of four Metarhizium species was analyzed when grown alone versus in co-culture with bean (Phaseolus vulgaris) or corn (Zea mays). nih.govnih.gov The study identified 25 different destruxin analogs, including this compound (chlorodestruxin). nih.govasm.org The production of these metabolites varied depending on the plant host and the age of the culture, suggesting that the fungus modifies its secretome in response to chemical cues from the plant. nih.govnih.gov Furthermore, a separate study successfully detected destruxins A, B, and E in cowpea plants (Vigna unguiculata) that were endophytically colonized by M. robertsii, providing the first direct evidence of destruxin production within a living plant under these conditions. plos.org This indicates that the fungus not only lives within the plant but also actively secretes these potent compounds into the plant's system.
Destruxins as Mediators in Plant-Insect Defense Mechanisms
The secretion of destruxins by endophytic fungi serves as a sophisticated defense mechanism for the host plant against insect herbivores. nih.govplos.org By colonizing the plant's tissues, especially the roots, the fungus can confer protection from insect attacks. nih.gov The destruxins produced by the fungus have well-documented insecticidal and antifeedant properties. cabidigitallibrary.orgplos.org
When an insect feeds on a plant colonized by a destruxin-producing endophyte, it also ingests these toxic metabolites. The effects on insects can range from feeding deterrence to paralysis and death. cabidigitallibrary.orgplos.org Destruxins are known to suppress both cellular and humoral immune responses in insects, making them more susceptible to fungal infection and other stressors. nih.govnih.gov This symbiotic relationship provides a significant advantage to the plant, which gains a "chemical shield" against pests. frontiersin.org The synthesis of these metabolites during plant colonization is believed to be a key strategy for protecting the plant from herbivory. nih.gov The detection of this compound and other analogues in plant co-cultures underscores the chemical complexity of this defensive alliance. nih.govasm.org
Compound Names Mentioned
Biosynthesis and Heterologous Production of Destruxin Chl
Elucidation of Destruxin Biosynthetic Pathways
The journey to understanding destruxin biosynthesis has revealed a complex interplay of specialized enzymes encoded within a dedicated gene cluster. nih.govthescipub.com The synthesis is not performed by ribosomes, but rather by a large, multi-domain enzymatic complex, a hallmark of many fungal and bacterial natural products. agarwallab.com
Role of Nonribosomal Peptide Synthetases (NRPS) in Destruxin Assembly
The backbone of the destruxin molecule is assembled by a Nonribosomal Peptide Synthetase (NRPS). nih.govthescipub.comesrf.fr These mega-enzymes function as molecular assembly lines, sequentially selecting, activating, and linking specific amino acid and α-hydroxy acid building blocks. agarwallab.comoup.com The primary NRPS responsible for destruxin synthesis is designated DtxS1. nih.govthescipub.com This enzyme comprises six modules, each responsible for the incorporation of one of the six monomers that form the cyclic depsipeptide. nih.govnih.gov Each module contains core domains: an adenylation (A) domain that recognizes and activates a specific substrate via ATP, a thiolation (T) domain that covalently tethers the activated substrate, and a condensation (C) domain that catalyzes peptide or ester bond formation with the growing chain. agarwallab.com The DtxS1 assembly line sequentially incorporates an α-hydroxyisocaproic acid (HIC), L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. nih.gov The final release and cyclization of the peptide from the NRPS is typically catalyzed by a terminal domain, which in many fungal NRPSs is a specialized condensation (C-terminal) domain that facilitates macrocyclization. agarwallab.com
Characterization of Key Biosynthetic Gene Clusters (e.g., DtxS1)
The genetic blueprint for destruxin production is located in a biosynthetic gene cluster (BGC). The core of this cluster is the dtxS1 gene, which encodes the 7,898-amino acid NRPS. nih.gov Comparative genomics and targeted gene disruption experiments in Metarhizium robertsii were instrumental in identifying and confirming the function of this cluster. nih.govthescipub.comyok.gov.tr Deletion of the dtxS1 gene completely abolishes the production of all destruxins, confirming its central role. nih.govdntb.gov.ua The dtxS1 BGC also contains other crucial genes located in close proximity, including dtxS2 (a cytochrome P450), dtxS3 (an aldo-keto reductase), and dtxS4 (an aspartic acid decarboxylase), which are essential for providing precursors and modifying the core structure. nih.govthescipub.com The presence or absence of the dtxS1 gene cluster is a key determinant of a Metarhizium species' ability to produce destruxins and has been linked to the breadth of its insect host range. thescipub.comuniv-lille.fr
Enzymatic Steps in Destruxin Derivatization (e.g., Cytochrome P450, Aldo-Keto Reductase, Aspartic Acid Decarboxylase)
The remarkable diversity of the destruxin family arises from the modification of the initial product synthesized by DtxS1, which is primarily destruxin B. nih.gov Several "tailoring" enzymes encoded within the BGC are responsible for these chemical decorations.
Aspartic Acid Decarboxylase (DtxS4): This enzyme provides the final building block for the NRPS assembly line, β-alanine, by catalyzing the decarboxylation of aspartic acid. nih.gov
Aldo-Keto Reductase (DtxS3): DtxS3 is responsible for generating the α-hydroxyisocaproic acid (HIC) starter unit. It likely reduces an α-ketoisocaproic acid precursor, which itself is derived from leucine. nih.gov Mutants lacking the dtxS3 gene are unable to produce any destruxins. yok.gov.trdntb.gov.ua
Cytochrome P450 (DtxS2): This versatile enzyme is a key player in the derivatization of destruxin B into other analogs. nih.govthescipub.com Gene deletion studies show that a ΔdtxS2 mutant can only produce destruxin B and its close relatives, but not other forms like A, C, D, or E. nih.govdntb.gov.ua DtxS2 is believed to perform a series of reactions: it hydroxylates destruxin B to form destruxin C, which is then further oxidized by the same enzyme to yield destruxin D. nih.gov Subsequent oxidation and desaturation of destruxin D produce destruxin A, which can be epoxidized by DtxS2 to create destruxin E. nih.gov
The biosynthesis of Destruxin CHL, also known as destruxin E chlorohydrin, is not fully elucidated, and a specific halogenase enzyme for its production has not yet been identified within the dtxS cluster. yok.gov.trresearchgate.netresearchgate.net However, its name implies it is a derivative of destruxin E. One proposed mechanism is the opening of the epoxide ring of destruxin E by a chloride ion, a reaction that could be catalyzed by a yet-unidentified enzyme or occur non-enzymatically under specific physiological conditions. The existence of this compound (chlorodestruxin/chlorohydrin) and a related compound, Destruxin E2 chlorohydrin, has been confirmed in cultures of Metarhizium and other fungi, pointing to a dedicated, though currently unknown, chlorination capability. yok.gov.trasm.orgnih.gov
Table 1: Key Enzymes in the Destruxin Biosynthetic Pathway
| Enzyme (Gene) | Class | Function | Reference |
|---|---|---|---|
| DtxS1 | Nonribosomal Peptide Synthetase (NRPS) | Assembles the core hexadepsipeptide backbone from HIC and amino acid precursors. | nih.gov, thescipub.com |
| DtxS2 | Cytochrome P450 Monooxygenase | Catalyzes multiple oxidative modifications of the destruxin B core to produce other destruxins (C, D, A, E). | nih.gov, thescipub.com |
| DtxS3 | Aldo-Keto Reductase | Provides the α-hydroxyisocaproic acid (HIC) starter unit for the NRPS. | nih.gov, thescipub.com |
| DtxS4 | Aspartic Acid Decarboxylase | Provides the β-alanine precursor for the final module of the NRPS. | nih.gov |
Regulation of Destruxin Biosynthesis
The production of destruxins is not constitutive but is tightly regulated by a variety of environmental and biological signals. This ensures that the fungus produces these metabolically expensive compounds when they are most needed, for instance, during host infection.
Influence of Culture Conditions and Medium Composition
In vitro production of destruxins is highly dependent on the composition of the culture medium. The carbon-to-nitrogen (C:N) ratio is a critical factor, with studies showing that increasing the concentration of peptone (a nitrogen source) in the medium can significantly boost the yield of destruxins A, B, and E. researchgate.netmdpi.com The type of growth medium itself has a profound impact; for example, some Metarhizium strains produce destruxins in liquid Czapek Dox (CD) medium but not on solid CD agar. asm.orgmdpi.com The pH of the culture medium also plays a regulatory role, with a negative correlation observed between pH and the production of destruxins. mdpi.comcore.ac.uk Optimal production often occurs under acidic conditions, with final broth pH values typically dropping to between 3 and 4. core.ac.uk Aeration is another key physical parameter, as increased aeration rates in bioreactors have been shown to greatly enhance destruxin yields. core.ac.uk
Table 2: Influence of Culture Parameters on Destruxin Production
| Parameter | Effect on Destruxin Production | Example | Reference |
|---|---|---|---|
| Nitrogen Source | Higher peptone concentration increases yield of Dtx A, B, and E. | Increasing peptone in Czapek Dox medium. | mdpi.com, researchgate.net |
| pH | Production is often higher at acidic pH; negatively correlated with final medium pH. | Optimal production in shaker flasks when final pH drops to 3-4. | mdpi.com, core.ac.uk |
| Aeration | Increased aeration rate can significantly increase destruxin yield in bioreactors. | Increasing aeration from 0.5 to 1.5 vvm boosted Dtx B production. | core.ac.uk |
| Culture Type | Varies between solid and liquid media. | Some strains produce toxins in liquid but not on solid agar. | mdpi.com |
| Culture Age | Production levels change over time, with optimal production times varying by strain and medium. | 10 days optimal for one strain, 20 days for another in the same medium. | asm.org |
Impact of Host-Derived Cues and Plant Exudates on Toxin Synthesis
Destruxin synthesis appears to be influenced by the fungus's interaction with its hosts, both insects and plants. While adding insect homogenates directly to culture media has been shown to inhibit toxin detection, the production of destruxins is considered a key virulence factor during actual insect infection, suggesting a complex regulatory system in vivo. mdpi.comunal.edu.co More recently, the role of destruxins during the endophytic phase of Metarhizium's life cycle (living within plant tissues) has come into focus. Studies have shown that co-culturing Metarhizium species with plants like beans (Phaseolus vulgaris) or corn (Zea mays) can significantly alter the profile and quantity of destruxins produced. asm.orgresearchgate.net The production of these toxins can be elevated or the variety of analogs widened when the fungus is grown in the presence of a plant, indicating that plant root exudates can stimulate toxin synthesis. asm.org For instance, destruxins have been detected in cowpea plants endophytically colonized by M. robertsii. This suggests a chemical dialogue between the fungus and its plant host, where destruxins may play a role in modulating the symbiotic relationship or protecting the plant from herbivores. asm.org The specific chemical cues from plants that trigger these changes are an active area of research.
Transcriptomic and Proteomic Analyses of Biosynthetic Regulation
The regulation of destruxin biosynthesis is a complex process involving a network of genes and proteins. Transcriptomic and proteomic analyses have provided significant insights into the molecular mechanisms governing the production of these secondary metabolites in fungi like Metarhizium and Alternaria species.
Transcriptomic Insights:
Studies have shown that the expression of the destruxin biosynthetic gene cluster is intricately regulated. In Alternaria brassicae, for instance, the gene clusters responsible for producing destruxin B are significantly upregulated during the infection of its host plant, Brassica juncea. nih.gov This suggests that destruxin production is a key component of the pathogen's virulence strategy. Specifically, the core biosynthetic genes, DtxS1 and DtxS3, show marked upregulation during infection. nih.gov
In the context of insect pathogenesis, transcriptomic analysis of Plutella xylostella larvae exposed to destruxin A revealed significant changes in gene expression. nih.govplos.org A large number of genes were differentially expressed, with many being up- or down-regulated in response to the toxin. nih.govplos.org These analyses identified genes involved in immune response, detoxification, apoptosis, and hormone biosynthesis as being particularly affected. nih.govplos.org For example, genes encoding for peptidoglycan recognition proteins (PGRPs) and those involved in the Toll signaling pathway were modulated, indicating an immune response to the toxin. nih.govplos.org Furthermore, genes associated with the metabolism of xenobiotics, such as glutathione (B108866) S-transferases and cytochrome P450s, were also differentially expressed, suggesting the insect's attempt to detoxify the compound. nih.govplos.org
Similarly, a study on Bemisia tabaci treated with destruxin A identified a multitude of differentially expressed genes (DEGs) over different time points. biorxiv.org This highlights the dynamic nature of the transcriptomic response to destruxin exposure. biorxiv.org
Proteomic Insights:
Proteomic studies complement transcriptomic data by providing a direct view of the proteins involved in the response to destruxins. In P. xylostella larvae treated with destruxin A, two-dimensional electrophoresis (2-DE) analysis identified numerous protein spots that were differentially expressed. nih.govplos.org These included proteins involved in the prophenoloxidase (proPO) system, an essential component of the insect's innate immunity. nih.govplos.org The upregulation of serine proteinase inhibitors (serpins) was also observed, which can block the proPO cascade. nih.govplos.org
A comparative proteomic analysis of a hypervirulent mutant of Metarhizium anisopliae (MaUV-HV) and its wild-type parent revealed significant differences in protein abundance. nih.gov The hypervirulent strain showed increased production of destruxin A, and proteomic data indicated alterations in pathways related to secondary metabolite production, virulence, and stress response. nih.gov Specifically, 842 proteins showed differential abundance, with 360 being more abundant in the hypervirulent mutant. nih.gov
A previous proteomic analysis of Spodoptera litura (SL-1) cells exposed to destruxin A identified the abnormal expression of the wing disc-like protein (SLAWD), suggesting a developmental impact of the toxin. plos.org
Interactive Data Table: Differentially Expressed Genes/Proteins in Response to Destruxin
| Organism | Treatment | Method | Key Findings | Reference |
|---|---|---|---|---|
| Plutella xylostella | Destruxin A | DGE & 2-DE | 1584 differentially expressed genes; 42 differentially expressed protein spots; modulation of immune response, detoxification, apoptosis, and hormone biosynthesis pathways. | nih.govplos.org |
| Alternaria brassicae | Infection of Brassica juncea | Transcriptomics | Significant upregulation of destruxin B biosynthetic gene cluster, including DtxS1 and DtxS3. | nih.gov |
| Bemisia tabaci | Destruxin A | RNA-Seq | 1702, 616, and 555 differentially expressed genes at 4, 8, and 12 hours post-treatment, respectively. | biorxiv.org |
| Metarhizium anisopliae | Hypervirulent Mutant vs. Wild-Type | TMT-based Proteomics | 842 differentially abundant proteins; alterations in secondary metabolite production, virulence, and stress response pathways. | nih.gov |
Methodologies for Destruxin Production and Isolation
The production and subsequent purification of destruxins are critical steps for their study and potential application. These processes typically involve fungal fermentation followed by a series of chromatographic techniques.
Fungal Fermentation Processes for this compound Synthesis
Destruxins are secondary metabolites produced by various entomopathogenic fungi, most notably species of Metarhizium. tandfonline.comresearchgate.net The production of destruxins is typically achieved through submerged fermentation of the fungus. The composition of the culture medium plays a crucial role in the yield of destruxins.
Commonly, a Czapek-Dox broth supplemented with peptone has been used for the cultivation of Metarhizium anisopliae. ajbasweb.com However, modifications to the medium, such as using maltose (B56501) as the primary carbon source, have been shown to enhance destruxin production. ajbasweb.comnih.gov For instance, Metarhizium anisopliae var. anisopliae cultured in a medium containing 3% maltose and 0.5% peptone has been reported to yield significant amounts of destruxins. ajbasweb.comnih.gov The fermentation is generally carried out in shake flasks on a rotary shaker for a period of several days to allow for sufficient fungal growth and metabolite secretion. ajbasweb.comnih.gov Factors such as the fungal strain, pellet size, pH, and aeration rate can also influence the production yield of destruxins. nih.govcapes.gov.br
Chromatographic Purification Techniques (e.g., Ion-Exchange, Silica (B1680970) Gel, HPLC)
Following fermentation, the fungal mycelium is separated from the culture broth, which contains the secreted destruxins. ajbasweb.com The purification process from the broth is a multi-step procedure involving extraction and various chromatographic methods to isolate and purify the different destruxin analogues.
Initial Extraction: The first step usually involves solvent extraction of the fermentation broth. Organic solvents like methylene (B1212753) dichloride or acetonitrile (B52724) are commonly used to extract the hydrophobic destruxin compounds. ajbasweb.comresearchgate.nettandfonline.com One effective method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl, which results in the formation of two layers. tandfonline.comresearchgate.nettandfonline.com The upper organic layer, containing a high percentage of the destruxins, is then collected. tandfonline.comresearchgate.nettandfonline.com
Ion-Exchange Chromatography: To remove charged impurities from the crude extract, ion-exchange chromatography is often employed. ajbasweb.comnih.govresearchgate.net This step can involve passing the extract through both cation and anion exchange columns. ajbasweb.comnih.gov For example, a combination of Amberlite cation-exchange and Amberlite anion-exchange resins has been used to effectively remove charged contaminants. ajbasweb.comnih.gov
Silica Gel Chromatography: Flash chromatography using silica gel is a common subsequent step for the pre-purification of the extract. ajbasweb.comresearchgate.nettandfonline.comcapes.gov.br The column is typically eluted with a gradient of solvents, such as a chloroform-methanol mixture, with an increasing proportion of methanol (B129727) to separate compounds based on their polarity. ajbasweb.com This allows for the fractionation of the extract, with different destruxin analogues eluting in different fractions. ajbasweb.com
High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual destruxin compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. tandfonline.comnih.govresearchgate.nettandfonline.comtandfonline.comcapes.gov.br Reversed-phase HPLC, using a C18 column, is frequently utilized. tandfonline.comtandfonline.comcapes.gov.br A gradient of acetonitrile and water is typically used as the mobile phase to achieve separation. tandfonline.comtandfonline.comcapes.gov.br By adjusting the gradient slope, the retention times of the different destruxins can be manipulated to achieve optimal separation. tandfonline.comtandfonline.com Semi-preparative HPLC can be used to isolate larger quantities of purified destruxins, which can then be crystallized. tandfonline.comresearchgate.nettandfonline.com
Interactive Data Table: Chromatographic Techniques for Destruxin Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
|---|---|---|---|---|
| Ion-Exchange Chromatography | Amberlite Cation and Anion Exchange Resins | Water | Removal of charged impurities | ajbasweb.comnih.gov |
| Silica Gel Chromatography | Silica Gel (e.g., Merck K-60) | Chloroform-Methanol Gradient | Pre-purification and fractionation | ajbasweb.comtandfonline.comcapes.gov.br |
Molecular Mechanisms of Action of Destruxins
Cellular and Subcellular Targets
Disruption of Cell Membrane Integrity
A fundamental aspect of destruxin toxicity involves the disruption of cell membrane integrity. researchgate.netebi.ac.uk Destruxins can act as ionophores, forming pores in cellular membranes that lead to an uncontrolled flux of ions. researchgate.net This disruption of the plasma membrane's structural and functional integrity can cause the leakage of cellular contents, ultimately resulting in cell death. open.edu Studies have shown that destruxins can induce morphological changes in various insect tissues, including hemocytes, muscle cells, fat body, and Malpighian tubules, which is indicative of widespread membrane damage. frontiersin.org For instance, in human colon cancer cells, destruxins have been observed to increase the permeability of the cell membrane to propidium (B1200493) iodide, a fluorescent dye that only enters cells with compromised membranes, signifying late apoptotic and necrotic events. nih.gov
Modulation of Ion Channel Activity, particularly Calcium Channels
Destruxins are known to modulate the activity of ion channels, with a particular emphasis on calcium (Ca²⁺) channels. plos.orgcore.ac.ukpatsnap.com The influx of calcium ions is a critical signaling process in numerous physiological functions, including muscle contraction and neurotransmitter release. mdpi.comopenneurologyjournal.com Destruxins can directly or indirectly open endogenous Ca²⁺ channels in the muscle membrane, leading to a significant influx of extracellular Ca²⁺. core.ac.ukresearchgate.net This uncontrolled increase in intracellular calcium concentration is responsible for the characteristic tetanic paralysis observed in insects injected with destruxins, which is caused by sustained muscle contraction. core.ac.ukresearchgate.net The action of destruxins on muscle membranes can be prevented by the use of selective Ca²⁺ channel blockers, further confirming their role in modulating these channels. core.ac.uk
The modulation of ion channels by destruxins is not limited to activation. In some contexts, they can also inhibit channel activity. For example, studies on the dopaminergic modulation of calcium channels have shown that reducing the probability of channel opening can significantly impact synaptic transmission. frontiersin.org While the exact mechanisms of destruxin interaction with various ion channels are still being elucidated, it is clear that their ability to disrupt ion homeostasis is a key factor in their insecticidal activity.
Interaction with Aminoacyl tRNA Synthetases and Consequences for Protein Synthesis
Aminoacyl-tRNA synthetases (ARSs) are crucial enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a fundamental step in protein synthesis. zymedi.com Research has demonstrated that destruxins can interact with several ARSs in insects. nih.govnih.govmdpi.com Biolayer interferometry (BLI) studies have shown that destruxin A (DA) binds to multiple ARSs in Bombyx mori with affinity indices (KD) in the range of 10⁻⁴ to 10⁻⁵ M. nih.govnih.gov This interaction appears to be non-selective, suggesting that destruxins may broadly interfere with the function of these essential enzymes. nih.gov
The binding of destruxins to ARSs can impede protein synthesis. nih.gov Studies have shown that treatment with DA leads to a decrease in the levels of soluble protein and free amino acids in insect cells. nih.govnih.gov This inhibition of protein synthesis, particularly of immune-related proteins, is thought to be a key mechanism by which destruxins suppress the host's immune response, facilitating fungal pathogenesis. nih.gov
Binding to Intracellular Transport Proteins (e.g., SEC23A, TMEM214)
Recent research has identified specific intracellular transport proteins as binding partners for destruxins. Drug affinity responsive target stability (DARTS) experiments have revealed that destruxin A interacts with the protein transport protein SEC23A and the transmembrane protein 214 (TMEM214) in the silkworm, Bombyx mori. researchgate.netsemanticscholar.org
SEC23A is a component of the COPII coat protein complex, which is essential for the formation of transport vesicles from the endoplasmic reticulum (ER) and the transport of cargo molecules to the Golgi apparatus. semanticscholar.org The interaction of destruxin A with SEC23A has been shown to affect the interaction between SEC23A and another COPII component, SEC13, which may disrupt the formation and assembly of COPII vesicles. researchgate.net
TMEM214 is an ER-associated membrane protein that has been implicated in ER stress-induced apoptosis. nih.gov The binding of destruxin A to TMEM214 has been shown to inhibit the interaction between TMEM214 and SEC13L. researchgate.net The disruption of these protein-protein interactions within the intracellular transport machinery likely contributes to the cytotoxic effects of destruxins by interfering with essential cellular processes and potentially inducing ER stress. nih.gov
Impact on Insect Physiology
The molecular interactions of destruxins at the cellular level translate into profound and often lethal effects on insect physiology. A primary and immediate effect of destruxin injection is paralysis, which can be either tetanic (sustained muscle contraction) or flaccid, depending on the specific destruxin and the insect species. core.ac.ukresearchgate.net This is a direct consequence of the disruption of ion channel function, particularly the influx of calcium into muscle cells. researchgate.net
Beyond the immediate paralytic effects, destruxins act as potent immunosuppressants. frontiersin.org By inhibiting protein synthesis and targeting immune cells like hemocytes, they weaken the insect's ability to mount an effective defense against the invading fungus. nih.govfrontiersin.org This suppression of the innate immune response is a critical aspect of the pathogenic strategy of Metarhizium species, allowing the fungus to colonize the host more effectively. nih.gov
Furthermore, the disruption of cellular processes in various tissues, including the midgut, Malpighian tubules, and fat body, leads to a general breakdown of physiological functions. frontiersin.orgmdpi.com This can manifest as antifeedant effects, growth retardation, and ultimately, the death of the insect host. frontiersin.orgmdpi.com The multi-targeted nature of destruxins, affecting everything from membrane integrity to protein synthesis and intracellular transport, underscores their efficacy as potent insecticidal mycotoxins. nih.gov
Effects on Muscle Contraction and Neuromuscular Function
One of the most immediate and dramatic effects of destruxin intoxication in insects is tetanic paralysis, characterized by sustained muscle contraction. researchgate.net This is followed by a state of flaccid paralysis where the muscles become completely relaxed. core.ac.uk Research has shown that destruxins directly target muscle membranes, causing depolarization. researchgate.netcore.ac.uk
This depolarization is primarily due to the opening of calcium channels in the muscle membrane. researchgate.netcore.ac.uk Studies on the tobacco hornworm, Manduca sexta, revealed that injection of destruxins led to an immediate tetanic paralysis. researchgate.net This effect was abolished by the use of calcium channel blockers like cadmium chloride and nifedipine, confirming the role of calcium influx in this process. researchgate.netcore.ac.uk Further investigations showed that destruxins cause a significant drop in the muscle membrane potential, from a resting potential of approximately -60 mV to a depolarized state of around -20 mV. researchgate.net This disruption of ion channels leads to uncontrolled muscle contractions and subsequent paralysis. researchgate.netpnas.org
Induction of Oxidative Stress and Associated Biochemical Markers
Destruxins are known to induce significant oxidative stress within insect cells. nih.govnih.govresearchgate.net This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.
Studies on the polyphagous pest Spodoptera litura have demonstrated that treatment with crude destruxin leads to a dose- and time-dependent increase in oxidative stress markers. nih.govresearchgate.net Key findings include:
Increased levels of protein carbonyls: This indicates oxidative damage to proteins. nih.gov
Elevated levels of free radicals: Specifically, an increase in hydrogen peroxide and hydroxyl radicals has been observed. nih.gov
Alterations in glutathione (B108866) and ascorbate (B8700270) metabolism: A decrease in thiol content and an increase in the oxidation of glutathione to glutathione disulfide and ascorbate to dehydroascorbate are indicative of a compromised antioxidant defense system. nih.gov
Suppression of DNA and RNA Synthesis in Insect Cell Lines
Destruxins have been shown to interfere with fundamental cellular processes, including the synthesis of macromolecules like DNA and RNA. iiarjournals.orgproquest.com This inhibitory effect has been observed in various insect cell lines. proquest.com
For instance, destruxin E has been specifically noted for its ability to disturb the synthesis of DNA, RNA, and proteins. iiarjournals.org Furthermore, studies on the interactions of destruxin A in Bombyx mori cells revealed that it can bind to aminoacyl tRNA synthetases. mdpi.comnih.gov This interaction can impede protein synthesis, leading to a decrease in soluble protein content and an accumulation of free amino acids in the early stages of treatment. mdpi.comnih.gov This disruption of essential biosynthetic pathways contributes significantly to the cytotoxic effects of destruxins.
Impairment of Malpighian Tubule Fluid Secretion
The Malpighian tubules are the primary excretory and osmoregulatory organs in insects, equivalent to the kidneys in vertebrates. biorxiv.orgplos.org Destruxins have been found to significantly impair the function of these vital organs. fungiindia.co.innih.gov
Research on the Malpighian tubules of Rhodnius prolixus demonstrated that destruxin A dramatically inhibits fluid secretion. nih.gov The toxin is thought to target the apical V-type H+ ATPase of the tubule cells, a key enzyme involved in ion transport and fluid secretion. nih.gov This inhibition occurs without affecting the intracellular ATP production, suggesting a specific action on the ion pump itself. nih.gov The impairment of Malpighian tubule function can lead to a failure of osmoregulation and the accumulation of toxic metabolic wastes, contributing to the insect's demise. nih.gov
Apoptosis Induction in Target Insect Cells
The induction of apoptosis by destruxins appears to be linked to the previously mentioned oxidative stress. oup.com In Plutella xylostella larvae, exposure to destruxin A was found to mediate apoptosis. plos.orgnih.gov Furthermore, in human non-small cell lung cancer cells, destruxin B was shown to induce apoptosis through a Bcl-2 family-dependent mitochondrial pathway, involving the activation of caspases and the translocation of Bax to the mitochondrial membrane. cabidigitallibrary.orgnih.gov While this research was conducted on human cells, it provides a potential model for the pro-apoptotic mechanisms of destruxins in insect cells as well. The ability to trigger apoptosis in key insect tissues further underscores the multifaceted toxic action of these fungal metabolites.
Immunomodulatory Properties
Beyond their direct cytotoxic effects, destruxins are potent immunomodulators, capable of suppressing the insect's immune system. pnas.orgontosight.aieje.cz This immunosuppressive activity is critical for the success of the fungal pathogen, as it allows the fungus to overcome the host's defenses and establish a systemic infection. pnas.org
Suppression of Insect Cellular Immune Responses (e.g., Hemocyte Damage, Phagocytic Inhibition)
The cellular immune response in insects is primarily mediated by hemocytes, which are involved in processes such as phagocytosis, encapsulation, and nodule formation. frontiersin.org Destruxins directly target these immune cells, leading to a compromised defense system. frontiersin.orgmdpi.com
Inhibition of Insect Humoral Immune Responses (e.g., Antimicrobial Peptide Production)
Destruxins, a class of cyclic hexadepsipeptides produced by entomopathogenic fungi, play a significant role in suppressing the host's humoral immune response, thereby facilitating fungal proliferation within the insect. pnas.org This immunosuppressive activity is a key component of their virulence and involves the targeted disruption of signaling pathways that lead to the production of antimicrobial peptides (AMPs), crucial effectors of humoral immunity. nih.govoup.com
Research has demonstrated that Destruxin A, in particular, can specifically inhibit the expression of various AMPs. nih.gov In the fruit fly, Drosophila melanogaster, injection of Destruxin A led to a marked reduction in the expression of several AMPs that are vital for combating microbial infections. nih.gov This effect renders the insect more susceptible to opportunistic pathogens. For instance, flies co-injected with a non-lethal dose of Destruxin A and the gram-negative bacterium Escherichia coli exhibited increased mortality and higher bacterial loads compared to those injected with the bacteria alone. nih.gov
The molecular mechanism underlying this immunosuppression involves the targeting of key immune signaling pathways. Evidence points to the inhibition of the Immune Deficiency (IMD) pathway, which is primarily responsible for inducing AMPs in response to gram-negative bacteria. nih.gov The rescue of Destruxin A-induced mortality through the ectopic activation of IMD pathway components substantiates the role of this pathway as a primary target. nih.gov Some studies also suggest that destruxins can suppress genes related to the Toll pathway, another critical signaling cascade in insect immunity. plos.org
While the inhibitory effect on AMP production has been clearly demonstrated in Drosophila, some studies in other insect species, such as the diamondback moth, Plutella xylostella, have shown a more complex response. In P. xylostella, while Destruxin A was found to suppress the Toll pathway, it also appeared to stimulate the expression of certain AMPs like cecropin (B1577577) and gloverin. plos.org However, it also induced the expression of serine proteinase inhibitors (serpins), which can block the prophenoloxidase (proPO) system, another important component of humoral immunity responsible for melanization. plos.org
The table below summarizes key research findings on the inhibitory effects of Destruxins on insect humoral immune responses.
| Destruxin Analog | Target Insect Species | Affected Humoral Response | Key Findings |
| Destruxin A | Drosophila melanogaster | Reduced antimicrobial peptide (AMP) production. | Suppressed the expression of various AMPs by inhibiting the IMD signaling pathway, leading to increased susceptibility to bacterial infection. nih.gov |
| Destruxin A | Plutella xylostella | Inhibition of the Toll signaling pathway and prophenoloxidase (proPO) system. | Suppressed Toll pathway-related genes and induced serine proteinase inhibitors (serpins) that block the proPO system. plos.org |
| Destruxins (general) | General | Inhibition of humoral immune pathways (Toll/Imd). | Recognized as a mechanism to reduce AMP production and inhibit host prophenoloxidase responses. oup.com |
| Destruxin A and E | General | Suppression of cellular and humoral immune responses. | Contribute to fungal colonization by suppressing both branches of the immune system. pnas.org |
Research Applications and Biological Activities of Destruxin Chl
Entomological Research Applications
Destruxins, including by extension Destruxin CHL, are recognized for their potent insecticidal properties. frontiersin.orgresearchgate.net Research has demonstrated their effectiveness against a wide array of insect pests, highlighting their potential as biocontrol agents. frontiersin.org
Broad-Spectrum Insecticidal Activity Against Diverse Insect Orders
Destruxins exhibit a broad spectrum of insecticidal activity, affecting various insect orders. frontiersin.org Studies have reported the efficacy of destruxins against pests in the orders Lepidoptera, Coleoptera, Hemiptera, Orthoptera, Diptera, and Homoptera. frontiersin.orgsenasica.gob.mxnih.govscielo.org.mxrsdjournal.orgnih.gov For instance, crude extracts containing destruxins have shown significant mortality rates against dipteran pests like Ceratitis capitata (the Mediterranean fruit fly) and lepidopteran pests such as Spodoptera littoralis. senasica.gob.mxresearchgate.net Research on Spodoptera litura larvae demonstrated the insecticidal effects of destruxin, with varying lethal doses depending on the larval age and application method. nih.gov The insecticidal action of destruxins is often linked to their ability to disrupt various physiological processes in insects, including the immune system and muscle function. frontiersin.orgnih.gov
Table 1: Insect Orders Susceptible to Destruxins
| Insect Order | Representative Pests |
|---|---|
| Lepidoptera | Spodoptera littoralis, Spodoptera litura, Manduca sexta |
| Coleoptera | Rhynchophorus ferrugineus, Otiorhynchus sulcatus |
| Hemiptera | Bactericera cockerelli |
| Orthoptera | Schistocerca gregaria |
| Diptera | Ceratitis capitata, Bactrocera oleae |
This table provides examples of insect orders and representative pest species that have been shown to be susceptible to the insecticidal activity of destruxins. frontiersin.orgsenasica.gob.mxnih.govscielo.org.mxnih.gov
Acaricidal Efficacy against Mite and Tick Species
While the primary focus of destruxin research has been on insects, there is growing interest in their potential as acaricides for controlling mites and ticks. researchgate.netmdpi.comnih.govnih.gov Entomopathogenic fungi that produce destruxins have demonstrated efficacy against various tick species. mdpi.com However, direct studies on the acaricidal effects of purified this compound are less common. One study investigating the effects of destruxin A on Rhipicephalus (Boophilus) microplus ticks found no significant mortality or alterations in oviposition at the tested concentrations. researchgate.net This suggests that the acaricidal activity observed from fungal treatments may be due to a combination of factors beyond a single destruxin compound, or that different destruxin analogs possess varying levels of acaricidal potency. researchgate.net Further research is needed to specifically evaluate the efficacy of this compound against a range of mite and tick species of veterinary and agricultural importance.
Behavioral Effects in Insects: Antifeedant and Repellent Properties
In addition to their direct toxic effects, destruxins can also influence insect behavior, acting as antifeedants and repellents. frontiersin.orgresearchgate.netmdpi.complantprotection.pl These behavioral modifications can contribute significantly to crop protection by deterring pests from feeding on treated plants. The antifeedant properties of natural compounds have been observed across various insect orders. mdpi.complantprotection.pl For example, some essential oils and their components have demonstrated strong antifeedant and repellent activities against coleopteran pests. mdpi.complantprotection.pl While specific studies on the antifeedant and repellent properties of this compound are limited, the known inhibitory properties of destruxins in general suggest this is a promising area for future investigation. frontiersin.org
Phytopathological Research
Beyond their effects on arthropods, destruxins also exhibit biological activity towards plants, a field of study known as phytopathology.
Host-Selective Phytotoxic Effects and Associated Plant Responses (e.g., Chlorosis)
Certain destruxins have been shown to have phytotoxic effects on plants, with some demonstrating host-selectivity. researchgate.netnih.gov For instance, destruxin B, produced by the plant pathogen Alternaria brassicae, can cause blackspot infection in Brassica species. researchgate.netnih.gov The phytotoxicity appears to be host-selective, as resistant plants can detoxify the compound more effectively than susceptible ones. researchgate.netnih.gov This detoxification often involves hydroxylation and glycosylation of the destruxin molecule. researchgate.net One of the visible symptoms of destruxin-induced phytotoxicity can be chlorosis, which is the yellowing of leaf tissue due to a lack of chlorophyll (B73375). researchgate.netresearchgate.net The development of chlorosis can be linked to the inhibition of chlorophyll formation. researchgate.net While Metarhizium species, which also produce destruxins, are not typically considered plant pathogens, the production of these compounds during plant interactions suggests a complex ecological role. nih.gov A study involving coculture of Metarhizium species with bean and corn plants identified the presence of chlorodestruxin (CHL), among other destruxin analogs. asm.org The varying production of different destruxins in the presence of different host plants points to a nuanced interaction that may influence plant health and defense responses. nih.govasm.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Destruxin A |
| Destruxin B |
| Destruxin E |
Non-Invasive Visualization of Plant Response via Chlorophyll Fluorescence Imaging
Chlorophyll fluorescence imaging is a non-invasive technique used to assess the photosynthetic performance of plants. ijcmas.comnih.gov This method is particularly valuable for detecting plant stress caused by various factors, including pathogens and chemical compounds, often before visible symptoms appear. oup.commdpi.com When a plant is under stress, its photosynthetic efficiency can be compromised, leading to changes in the fluorescence emitted by chlorophyll. mdpi.comfrontiersin.org
Research has utilized chlorophyll fluorescence imaging to visualize the response of plants to destruxins. nih.govfrontiersin.org When plants such as Brassica napus (rapeseed) and Sinapis alba (white mustard) are treated with destruxins, changes in chlorophyll fluorescence can be detected, indicating an impact on the photosynthetic apparatus. nih.govfrontiersin.org An experimental algorithm based on Kautsky kinetic measurements has been developed to distinguish between affected and unaffected leaves. nih.govfrontiersin.org This approach allows for the spatial and temporal analysis of the phytotoxic effects of these compounds. nih.govoup.com
The technique typically measures parameters such as the maximum quantum yield of photosystem II (PSII) photochemistry (Fv/Fm) and non-photochemical quenching (NPQ). frontiersin.org A decrease in these parameters often signifies stress or damage to the photosynthetic machinery. frontiersin.org For instance, in studies involving other stressors, chlorophyll fluorescence imaging has successfully detected decreased Fv/Fm and NPQ values in infected plants. nih.govfrontiersin.org
Broader Biological Activity Studies (Preclinical)
Beyond its effects on plants, this compound and other related destruxins have been investigated for a range of other biological activities in preclinical settings. These studies have unveiled potential antimicrobial, cytotoxic, and immunosuppressive properties.
Antimicrobial Properties Against Various Microorganisms
Destruxins have demonstrated a spectrum of antimicrobial activities. nih.govresearchgate.net While the primary focus of many studies has been on destruxins A, B, and E, the general class of destruxins has shown inhibitory effects against certain microorganisms. researchgate.netresearchgate.net Some research indicates that destruxins possess modest antibacterial activity, including against the bacterium responsible for tuberculosis. researchgate.net The antimicrobial effects are often structure-dependent, with different destruxin variants exhibiting varying levels of potency against different microbes. researchgate.net
| Microorganism Type | Observed Activity of Destruxins | Reference |
| Bacteria (Gram-positive) | Some destruxin-like compounds show activity against S. aureus and E. faecalis. | researchgate.net |
| Bacteria (General) | Modest antituberculotic activity has been reported for the destruxin class. | researchgate.net |
| Yeasts | Some plant extracts containing various phytochemicals have shown broad-spectrum activity. While not directly about this compound, it points to the potential for natural compounds to have antifungal properties. | nih.gov |
Cytotoxic and Antiproliferative Activities in Eukaryotic Cell Lines
A significant area of preclinical research on destruxins has been their cytotoxic and antiproliferative effects on various eukaryotic cell lines, particularly cancer cells. nih.govnih.gov Destruxins A, B, and E have been the most extensively studied in this regard. nih.govnih.gov
These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of a range of cancer cell lines, including those from colorectal and non-small cell lung cancers. nih.govnih.govnih.gov The mechanisms underlying these effects are complex and can involve the disruption of the cell cycle, induction of intrinsic apoptosis pathways, and inhibition of key signaling pathways like the PI3K/Akt pathway. nih.gov For example, Destruxin B has been found to induce apoptosis in human non-small cell lung cancer cells by activating caspases and modulating the levels of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov
| Cell Line Type | Observed Effect of Destruxins (A, B, E) | Mechanism of Action | Reference |
| Human Colorectal Cancer (HCT116) | Antiproliferative activity, induction of apoptosis. | Inhibition of PI3K/Akt pathway, cell cycle arrest. | nih.gov |
| Human Non-Small Cell Lung Cancer (A549) | Induction of apoptosis. | Activation of caspases, modulation of Bcl-2 family proteins. | nih.govnih.gov |
| Human Leukemia (P388) | Antiproliferative activity. | Cell cycle arrest in G0/G1 phase (specifically for Destruxin E). | nih.gov |
General Immunosuppressive Effects in Non-Insect Systems
Destruxins have been recognized for their immunosuppressive properties, initially observed in insects where they can suppress both cellular and humoral immune responses, facilitating fungal pathogenesis. asm.orgsemanticscholar.org This activity is not limited to insects, as studies have indicated that destruxins can also exert immunosuppressive effects in non-insect systems. semanticscholar.org
In mammalian systems, destruxins have shown toxicity towards spleen lymphocytes, which are key components of the immune system. semanticscholar.org The ability of destruxins to modulate immune responses has led to suggestions of their potential as immunosuppressants. frontiersin.org For instance, Destruxin A has been shown to damage hemocytes, the primary immune cells in insects, at low concentrations, highlighting its potent immunomodulatory capabilities. frontiersin.org While direct studies on this compound's immunosuppressive effects in non-insect systems are less common, the known activities of other destruxins suggest this is a plausible area of activity for the entire class of compounds. semanticscholar.orgfrontiersin.org
Advanced Research Methodologies for Destruxin Chl Studies
Analytical and Structural Characterization Techniques
The precise identification and structural elucidation of Destruxin CHL rely on a combination of high-resolution analytical methods. These techniques provide the necessary sensitivity and specificity to detect and characterize this chlorinated compound within complex fungal metabolomes.
High-Resolution Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the metabolomic profiling of destruxins, including the chlorinated variant this compound. This powerful technique allows for the separation of complex mixtures of fungal secondary metabolites, followed by their highly accurate mass determination and fragmentation analysis.
In untargeted metabolomic studies of Metarhizium species, LC-MS/MS has been instrumental in the detection of a wide array of destruxin analogs. The high mass accuracy of instruments like the quadrupole-Orbitrap mass spectrometer enables the confident assignment of elemental compositions to detected ions, which is crucial for distinguishing the isotopic pattern characteristic of a chlorinated compound like this compound. The tandem mass spectrometry (MS/MS) capability provides structural information through the analysis of fragmentation patterns, aiding in the tentative identification of the compound. For instance, an analytical strategy using a hybrid quadrupole-Orbitrap mass spectrometer has been successfully employed to screen for both known and unknown destruxins in fungal extracts, leading to the unequivocal identification of two chloro-derivatives.
Table 1: Key LC-MS/MS Parameters for Destruxin Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column is typically used for separation. |
| Mobile Phase | A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization, is common. |
| Ionization Source | Electrospray ionization (ESI) in positive mode is frequently used for the analysis of destruxins. |
| Mass Analyzer | High-resolution mass analyzers such as Orbitrap or time-of-flight (TOF) are employed to achieve high mass accuracy. |
| Acquisition Mode | Data-dependent acquisition (DDA) is often used to trigger MS/MS fragmentation of the most abundant ions detected in a full scan. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides valuable information on the mass and elemental composition of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for its complete structural elucidation. NMR allows for the determination of the precise connectivity of atoms and the stereochemistry of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complex cyclic structure of the hexadepsipeptide.
Although detailed, publicly available NMR spectral data specifically for this compound is limited, the general approach to its structural determination would follow established protocols for other destruxins and related cyclic peptides. The presence of the chlorine atom would induce characteristic shifts in the ¹H and ¹³C NMR spectra of the adjacent protons and carbons, providing crucial information for pinpointing the location of chlorination on the molecule. For newly isolated destruxins, NMR analysis is indispensable for confirming their planar structure and relative stereochemistry.
Advanced Chromatographic Fingerprinting (e.g., FRIR-HPLC-LC-MS)
To gain a more comprehensive understanding of the metabolic profile of fungi producing this compound, advanced hyphenated chromatographic techniques are being explored. One such approach involves the combination of Fourier-transform infrared spectroscopy (FTIR), HPLC, and LC-MS (FRIR-HPLC-LC-MS). This multi-dimensional approach provides a rich dataset, or "fingerprint," of the fungal extract. FTIR spectroscopy can provide information about the functional groups present in the separated compounds, adding another layer of identification. While the application of such advanced fingerprinting techniques specifically to this compound is not yet widely documented, their use in the broader analysis of major destruxins (A, B, C, and E) has been reported, showcasing the potential for more detailed and specific characterization of complex fungal metabolomes.
Molecular and Genetic Manipulation Techniques
Understanding the biosynthesis of this compound at a molecular level requires the identification and functional characterization of the genes and enzymes involved in its production. This is achieved through a combination of genomic and genetic engineering approaches.
Comparative Genomics for Biosynthesis Gene Identification
The biosynthesis of destruxins is orchestrated by a large, multi-modular nonribosomal peptide synthetase (NRPS) encoded by a gene cluster. Comparative genomics is a powerful tool for identifying these gene clusters. By comparing the genomes of destruxin-producing and non-producing fungal strains or species, researchers can pinpoint the genetic loci responsible for their synthesis.
While the core NRPS gene cluster for the general destruxin backbone has been identified in several Metarhizium species, the specific enzyme responsible for the chlorination of the destruxin scaffold to produce this compound has not yet been definitively characterized. The identification of a putative halogenase gene within or in proximity to the destruxin gene cluster in a this compound-producing strain would be a key finding. Halogenase enzymes, often dependent on flavin, are known to be responsible for the incorporation of chlorine atoms into natural products. Comparative genomic analysis of different Metarhizium species that exhibit varied profiles of destruxin production could reveal candidate halogenase genes associated with the biosynthesis of chlorinated derivatives.
Targeted Gene Knockouts and Gene Deletion Studies
Once a candidate gene for a specific biosynthetic step, such as chlorination, is identified, its function can be confirmed through targeted gene knockout or gene deletion studies. This involves creating a mutant fungal strain in which the gene of interest is inactivated. By comparing the metabolic profile of the wild-type strain with that of the knockout mutant, the role of the deleted gene can be elucidated.
For the general destruxin biosynthesis, targeted knockout of the core NRPS gene has been shown to completely abolish the production of all destruxins. A similar approach could be applied to a putative halogenase gene. If the knockout of a candidate halogenase gene in a this compound-producing strain results in the disappearance of this compound from its metabolic profile, while the production of its non-chlorinated precursor remains unaffected or increases, this would provide strong evidence for the gene's role in the chlorination step of this compound biosynthesis.
RNA Interference (RNAi) for Target Gene Validation
RNA interference (RNAi) is a powerful and specific method for silencing gene expression, making it an invaluable tool for validating the protein targets of bioactive compounds like destruxins. nih.govnih.gov By knocking down the expression of a suspected target gene, researchers can observe whether the cellular or organismal sensitivity to the compound is altered. A diminished effect of the destruxin following the silencing of a specific gene provides strong evidence that the encoded protein is a direct target. nih.gov
In studies involving the related compound Destruxin A, RNAi has been successfully used to validate interactions with specific proteins in the silkworm, Bombyx mori. For instance, after identifying potential binding proteins, dsRNA is synthesized to target the corresponding genes. Silencing these genes and subsequently treating the organism with Destruxin A can reveal the role of the target protein in mediating the toxin's effects. Research has shown that silencing genes like BmSEC23 and BmTMEM214 can alter the mortality rate of silkworm larvae when challenged with Destruxin A, thereby validating their role as functional targets. nih.govresearchgate.net This approach allows for a direct link to be established between a specific protein and the physiological effects of the destruxin. frontiersin.orgmdpi.com
The general workflow involves:
Identification of a potential target gene.
Synthesis of double-stranded RNA (dsRNA) corresponding to the gene sequence.
Delivery of dsRNA to the model organism or cell line to induce gene silencing.
Treatment with the destruxin compound.
Observation and quantification of phenotypic changes, such as mortality or cellular disruption, compared to controls. nih.govresearchgate.net
In Silico Analyses of Nonribosomal Peptide Synthetase Domains
Destruxins are synthesized by nonribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes. nih.gov In silico, or computational, analysis of these NRPS domains is fundamental to understanding and potentially manipulating the biosynthesis of specific destruxin analogs like this compound. The genetic blueprint for destruxin production is located within a specific gene cluster, with the core NRPS enzyme, DtxS1, being responsible for assembling the peptide backbone. nih.govresearchgate.net
Bioinformatic tools are used to dissect the structure of the DtxS1 enzyme. mdpi.comfrontiersin.org This NRPS is composed of modules, each responsible for incorporating a specific amino acid into the growing peptide chain. Key domains within each module include:
Adenylation (A) domain: Selects and activates the specific amino acid substrate. In silico analysis of the A-domain's binding pocket can predict its substrate specificity.
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.
For this compound, in silico analysis would focus on identifying the specific A-domain responsible for incorporating the amino acid precursor that is subsequently chlorinated, or how the NRPS structure accommodates a chlorinated precursor. Studies on the DtxS1 synthetase have shown that some A-domains have relaxed specificity, allowing them to incorporate different amino acids, leading to the production of a variety of destruxin analogs. nih.gov Understanding this through computational modeling is key to explaining the diversity of destruxins produced by a single fungal strain. nih.gov
Functional Bioassays and In Vitro Models
Drug Affinity Responsive Target Stability (DARTS) Experiments for Protein Binding
Drug Affinity Responsive Target Stability (DARTS) is a proteomic technique used to identify the cellular targets of small molecules without requiring modification of the compound. nih.govnih.gov The principle is that when a small molecule like this compound binds to its protein target, it stabilizes the protein's structure, making it more resistant to degradation by proteases. creative-proteomics.comescholarship.org
The DARTS workflow involves treating a cell lysate with the compound, followed by limited proteolysis. nih.gov Proteins that were stabilized by binding to the compound will remain intact, while unbound proteins will be degraded. The samples are then separated by SDS-PAGE, and protein bands that are present in the compound-treated sample but absent or reduced in the control sample are identified using mass spectrometry. nih.gov This method has been successfully applied in the study of Destruxin A, where it was used to identify 149 potential binding proteins from insect cell lysates, providing a broad overview of the compound's cellular interactome. researchgate.net
Biolayer Interferometry (BLI) for Binding Kinetics
Biolayer Interferometry (BLI) is a label-free optical biosensing technique used to measure real-time biomolecular interactions. wikipedia.orgnih.gov It is a crucial tool for quantifying the binding kinetics between this compound and its identified protein targets. harvard.edu In a typical BLI experiment, a purified target protein is immobilized on a biosensor tip. The tip is then dipped into solutions containing varying concentrations of the destruxin. nih.govresearchgate.net
As the destruxin binds to the immobilized protein, the thickness of the molecular layer on the biosensor tip increases, causing a measurable shift in the interference pattern of light reflected from the tip's surface. wikipedia.org This shift is monitored in real-time to determine the association rate (k_on). Subsequently, the tip is moved to a buffer solution without the destruxin, and the dissociation of the compound is measured as the dissociation rate (k_off). These rates are used to calculate the equilibrium dissociation constant (K_D), a measure of binding affinity. researchgate.net Studies on Destruxin A have used BLI to confirm high-affinity interactions with proteins like BmSEC23 and BmTEME214, with K_D values in the micromolar range. nih.govresearchgate.net
Insect Two-Hybrid (I2H) Systems for Protein-Protein Interactions
The Insect Two-Hybrid (I2H) system is a modification of the yeast two-hybrid system, adapted for use in insect cells. researchgate.netnih.gov It is a powerful tool for studying protein-protein interactions in a cellular environment that more closely mimics the physiological conditions of insects, the primary targets of destruxins. researchgate.net This system can be used to investigate how a compound like this compound might disrupt or enhance endogenous protein-protein interactions.
In this system, two proteins of interest are expressed as fusions to the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor. If the two proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, such as luciferase. nih.govmdpi.com The effect of a destruxin is measured by treating the cells and quantifying the change in reporter gene activity. Research on Destruxin A has shown it can both inhibit and, at lower concentrations, activate the interaction between specific cellular proteins, demonstrating its complex modulatory effects. nih.govresearchgate.net
Electric Cell-Substrate Impedance Sensing (ECIS) for Cell-Based Assays
Electric Cell-Substrate Impedance Sensing (ECIS) is a non-invasive, real-time method for monitoring cellular behavior. wikipedia.orgbiophysics.com This technique measures the change in impedance (resistance to alternating current) of a cell-covered electrode. biophysics.com As cells attach, spread, and proliferate on the electrode, they act as insulators, causing the impedance to increase. wikipedia.org Conversely, events like cell death, morphological changes, or loss of cell adhesion lead to a decrease in impedance. biophysics.com
While direct studies using ECIS to evaluate this compound have not been reported, the technology is highly applicable for characterizing its cytotoxic effects. Based on the known biological activities of other destruxins, which include inducing apoptosis and disrupting cell adhesion, ECIS could be used to continuously monitor these processes in real-time. nih.govresearchgate.net By treating a confluent monolayer of cells with this compound and measuring the impedance over time, researchers could precisely quantify the kinetics of its cytotoxic effects, such as the onset of cell rounding and detachment from the substrate. nih.gov Different frequencies can be used to distinguish between changes in cell-cell junctions (barrier function) and cell-substrate attachment. biophysics.com
Histopathological and Morphological Analyses of Tissue Responses
Histopathological and morphological analyses are fundamental in toxicological studies to observe the structural changes in tissues and organs resulting from exposure to a compound. In the context of the destruxin family of mycotoxins, these examinations provide direct visual evidence of cellular damage and help identify target tissues. While specific studies focusing exclusively on this compound are limited, extensive research on closely related analogs, such as Destruxin A, offers significant insights into the probable tissue-level responses that could be anticipated.
Research on the effects of destruxins on insect larvae demonstrates that different tissues exhibit varying levels of sensitivity and types of morphological changes. frontiersin.org Histopathological investigation typically involves treating a model organism, such as the silkworm Bombyx mori, with the compound and then preparing paraffin sections of various tissues and organs for microscopic examination. frontiersin.org
Observations from studies on Destruxin A reveal that hemocytes (insect blood cells) are among the most sensitive tissues, showing morphological alterations even at low concentrations. frontiersin.org At higher concentrations, significant changes are observed in other vital tissues, including muscle cells, fat bodies, and Malpighian tubules. frontiersin.org These changes can include cellular enlargement, elongation, and degradation of structural integrity, indicating a multi-target impact on the organism's physiology, including its immune, metabolic, and excretory systems. frontiersin.org
Table 1: Summary of Morphological Changes in Insect Tissues in Response to Destruxin A
| Tissue/Organ | Observed Morphological Changes | Time Course of Effects |
| Hemocytes | Showed morphological changes, indicating sensitivity. | Changes apparent at 6 hours post-treatment with low doses. |
| Muscle Cells | Enlargement and significant elongation compared to controls. | Changes observed as early as 1-4 hours post-treatment. |
| Fat Body | Morphological alterations observed at higher doses. | Changes noted at 24 hours post-treatment. |
| Malpighian Tubules | Walls became thinner; morphological changes at higher doses. | Thinning observed at 12 hours; other changes at 24 hours. |
This table is based on findings for Destruxin A and serves as a model for the types of analyses applied to the destruxin class of compounds. frontiersin.org
Digital Gene Expression (DGE) and Two-Dimensional Electrophoresis (2-DE) for Profiling
To understand the molecular mechanisms underlying the physiological and histopathological effects of destruxins, researchers employ advanced methodologies like Digital Gene Expression (DGE) and Two-Dimensional Electrophoresis (2-DE). These techniques allow for a comprehensive profiling of changes in gene expression (transcriptomics) and protein levels (proteomics), respectively.
Digital Gene Expression (DGE) is a sequencing-based technology used to quantify the abundance of mRNA transcripts in a sample. This provides a snapshot of which genes are actively being expressed and to what degree, revealing the cellular response to a stimulus at the genetic level. When applied to insects exposed to destruxins, DGE analysis can identify genes that are significantly up- or down-regulated. For instance, studies on Destruxin A have identified hundreds of differentially expressed genes (DEGs) in insects like Plutella xylostella and Bemisia tabaci. plos.orgnih.govbiorxiv.org These genes are often involved in critical biological processes such as innate immunity, detoxification of foreign substances, apoptosis (programmed cell death), and hormone biosynthesis. plos.orgnih.gov
Two-Dimensional Electrophoresis (2-DE) is a core proteomics technique used to separate complex mixtures of proteins. nih.gov Proteins are separated in the first dimension based on their isoelectric point and in the second dimension by their molecular weight, resulting in a 2D map of protein spots. nih.gov By comparing the 2-DE maps of treated and untreated samples, researchers can identify proteins that have been up- or down-regulated. In studies involving Destruxin A, 2-DE has been used in conjunction with DGE to confirm that changes in gene expression translate to changes at the protein level. plos.orgnih.gov This dual approach provides a more complete picture of the insect's response, linking the genetic blueprint to the functional protein machinery.
Combined DGE and 2-DE analyses on Plutella xylostella larvae responding to Destruxin A revealed a complex molecular response. plos.orgnih.gov The findings showed that the toxin could suppress immune-related pathways like the Toll pathway while inducing the expression of serine proteinase inhibitors (serpins) that block other immune responses. plos.orgnih.gov
Table 2: Key Findings from DGE and 2-DE Profiling in Response to Destruxin A
| Methodology | Key Findings | Affected Biological Processes |
| Digital Gene Expression (DGE) | Identification of 1,584 differentially expressed genes. plos.orgnih.gov | Innate immunity (Toll signal pathway), prophenoloxidase (proPO) system, xenobiotics detoxification, apoptosis, calcium signaling. plos.orgnih.gov |
| Two-Dimensional Electrophoresis (2-DE) | Identification of 42 protein spots with altered expression levels. plos.orgnih.gov | Corroborated gene expression changes, particularly in immune response and metabolism. |
These findings are based on research on Destruxin A and illustrate the application of these methodologies to the destruxin family.
Future Research Directions and Challenges
Discovery and Characterization of Novel Destruxin CHL Analogues
A primary challenge in Destruxin research is the vast, unexplored chemical diversity within the family. Future efforts must prioritize the discovery and structural characterization of new this compound-related compounds.
Advanced Analytical Strategies: High-resolution mass spectrometry (HRMS) techniques, such as hybrid quadrupole-Orbitrap mass spectrometry, are pivotal. researchgate.net These methods allow for the sensitive detection and structural elucidation of minor or unknown destruxins from complex fungal extracts. researchgate.net An established fragmentation pathway for known destruxins can serve as a template to identify novel chlorinated and other halogenated derivatives. researchgate.net
Exploring Fungal Diversity: While often associated with the entomopathogenic fungus Metarhizium, destruxins have been found in other fungal genera like Alternaria and Aschersonia. pnas.orgplos.org A systematic screening of diverse fungal strains, particularly those from unique ecological niches (e.g., marine environments), could yield novel halogenated destruxins. researchgate.net
Manipulating Culture Conditions: The production of specific secondary metabolites is often linked to environmental cues. Research shows that coculturing Metarhizium species with plants can alter the profile of destruxins produced, suggesting that plant root exudates may stimulate the biosynthesis of unique analogues. researchgate.net Future studies should explore a wide range of biotic and abiotic stress conditions (e.g., nutrient limitation, exposure to different precursors) to induce the production of previously undetected this compound analogues. researchgate.net
Genomic and Synthetic Biology Approaches: With the identification of the destruxin biosynthesis gene cluster, it is now possible to explore its genetic diversity across different fungal species. pnas.org Genome mining and heterologous expression of these gene clusters in optimized host strains could become a powerful engine for discovering novel destruxins.
Comprehensive Elucidation of Undiscovered Molecular Mechanisms
The precise molecular targets and mechanisms of action for this compound are largely unknown. Research must move beyond general toxicity studies to pinpoint its specific cellular and molecular interactions.
Target Identification: A critical step is the identification of direct binding partners. Techniques like the Drug Affinity Responsive Target Stability (DARTS) methodology, which successfully identified potential protein targets for Destruxin A, can be adapted for this compound. mdpi.com This could reveal whether the chloro-functional group alters its binding affinity or target specificity compared to other destruxins.
Cellular Pathway Analysis: Studies on other destruxins have implicated multiple mechanisms, including the induction of apoptosis through inhibition of the PI3K/Akt signaling pathway and functioning as ionophores that disrupt cellular ion homeostasis by opening Ca2+ channels. nih.govmdpi.com Future research should investigate if this compound shares these mechanisms and explore its impact on other key cellular processes. The antiangiogenic properties observed for other destruxins, such as the inhibition of endothelial cell migration and tube formation, represent another important avenue for investigation. nih.gov
Comparative Mechanistic Studies: A key question is how the chlorine atom influences biological activity. It is essential to conduct comparative studies between this compound and its non-halogenated counterparts. This would clarify whether the halogenation enhances potency, alters the mode of action, or confers entirely new biological functions.
Strategies for Enhanced and Sustainable this compound Production
To facilitate in-depth research and potential future applications, developing methods for efficient and reliable production of this compound is crucial.
Strain Selection and Optimization: There is significant variation in destruxin production among different isolates of Metarhizium. plos.org A systematic screening of wild-type strains for high-yield this compound production is a necessary first step.
Fermentation Process Development: The composition of the culture medium and physical parameters of fermentation dramatically affect metabolite production. researchgate.net Optimizing factors such as carbon and nitrogen sources, pH, temperature, and aeration in submerged liquid cultures can substantially increase yields. plos.orgresearchgate.net For instance, research has demonstrated that destruxin production can be significantly influenced by the choice of medium, such as Czapek-Dox broth supplemented with peptone. plos.org
Metabolic Engineering: The identification of the destruxin biosynthesis gene cluster opens the door for genetic engineering strategies. pnas.org Overexpression of key enzymes in the pathway or knockout of competing pathways could channel metabolic flux towards higher production of the desired compound.
Synthetic Biology: Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans, offers a promising strategy for sustainable and scalable production, independent of the complexities of the native fungal host.
Integration of Multi-Omics Data for Systems-Level Understanding
A holistic understanding of this compound requires integrating multiple layers of biological data to build a comprehensive picture from gene to function. mdpi.com This systems biology approach can reveal complex regulatory networks controlling its biosynthesis and mechanism of action. frontiersin.orgresearchgate.net
Genomics and Transcriptomics: Sequencing the genomes of this compound-producing strains and comparing them with non-producing strains can pinpoint specific genetic features responsible for its synthesis. Transcriptomic analysis (RNA-seq) under different culture conditions can reveal which genes are upregulated or downregulated in concert with this compound production. frontiersin.org
Proteomics: This allows for the identification and quantification of the actual proteins (enzymes) involved in the biosynthetic pathway, confirming that the genetic information is being translated into functional machinery. frontiersin.org
Metabolomics: Advanced metabolomic profiling provides a direct measure of this compound, its precursors, and other related metabolites. frontiersin.org This is essential for validating the effects of genetic or environmental manipulations and for discovering novel, related compounds. frontiersin.org
By integrating these "omics" datasets, researchers can construct detailed models of the metabolic and regulatory networks governing this compound, identifying bottlenecks in production and uncovering new clues about its biological role. biorxiv.orgrsc.org
Table 1: Proposed Multi-Omics Integration Strategy for this compound Research
| Omics Layer | Research Question | Expected Outcome |
| Genomics | What genes are required for this compound biosynthesis? | Identification of the specific gene cluster and unique enzymes for chlorination. |
| Transcriptomics | How is the expression of these genes regulated? | Understanding of regulatory elements and transcription factors that control production. |
| Proteomics | Which enzymes are actively produced during synthesis? | Confirmation of enzyme expression levels and post-translational modifications. frontiersin.org |
| Metabolomics | What is the full profile of related metabolites produced? | Quantification of this compound, its precursors, and discovery of novel analogues. frontiersin.org |
Development of Targeted Research Tools and Model Systems
Progress in understanding this compound is contingent upon the development of specialized tools and relevant biological models for hypothesis testing.
Advanced Analytical Tools: Further refinement of quantitative analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is needed for accurate and high-throughput screening of fungal extracts. researchgate.netresearchgate.net
Genetic Tools: The creation of targeted gene knockout strains of Metarhizium (e.g., deleting a putative halogenase enzyme) is essential to definitively prove the function of genes involved in this compound biosynthesis. pnas.org Furthermore, developing reporter systems, such as luciferase assays linked to the promoters of biosynthetic genes, can be used to screen for conditions or compounds that enhance production. liverpool.ac.uk
Model Systems for Functional Analysis:
Insect Models: To understand its insecticidal properties, bioassays using representative insect models like Manduca sexta or the genetic powerhouse Drosophila melanogaster are invaluable. liverpool.ac.ukcore.ac.uk Transgenic Drosophila expressing specific detoxification genes could be used to investigate metabolic resistance mechanisms. liverpool.ac.uk
Cellular Models: For investigating other potential bioactivities, a panel of human cell lines (e.g., cancer cell lines like HCT116 and endothelial cells for antiangiogenic studies) should be used to test the specific effects of purified this compound. nih.gov
By developing these targeted tools and applying them in relevant model systems, researchers can systematically dissect the biosynthesis, mechanism of action, and potential applications of this unique halogenated compound.
Q & A
Q. How can molecular docking studies predict this compound’s interaction with insecticidal targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
